(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid
Description
The compound "(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid" features a tetrahydrofuran (oxolane) core with stereospecific substituents: an amino group at the 4-position (R-configuration) and a hydroxyl group at the 3-position (S-configuration). The sulfonic acid moiety, 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid), is attached via a covalent linkage.
Key structural attributes include:
- Oxolane ring: A five-membered oxygen-containing heterocycle.
- Stereochemistry: The (3S,4R) configuration determines spatial orientation, critical for molecular recognition.
- Functional groups: Amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups, which influence reactivity and solubility.
Properties
IUPAC Name |
(3S,4R)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-1-7-2-4(3)6/h2-5H,1H3,(H,8,9,10);3-4,6H,1-2,5H2/t;3-,4-/m.1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRWCDHUVJIBPS-WKUSAUFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(CO1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@@H](CO1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.
Sulfonation: The sulfonic acid group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfinic or sulfenic acids.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfinic or sulfenic acids.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Comparisons
The table below highlights structural differences between the target compound and analogs from the provided evidence:
Key Observations:
- Stereochemistry: The target compound and the benzylamino analog () share the (3S,4R) configuration, which may influence binding affinity in chiral environments. In contrast, the 5-oxooxolan-3-yl derivative () adopts a (3S,4S) configuration, altering spatial compatibility with biological targets .
- Functional Groups: The sulfonic acid group in the target compound enhances hydrophilicity compared to sulfonamide () or benzylamino () analogs. The ketone in ’s compound introduces electrophilic reactivity absent in the target .
Physicochemical Properties
- Solubility: The sulfonic acid group confers high aqueous solubility (similar to p-toluenesulfonic acid derivatives), whereas benzylamino () or carbamate () analogs exhibit lower polarity .
- Acidity : The sulfonic acid (pKa ~ -1.5) is significantly more acidic than hydroxyl (pKa ~10-12) or amine (pKa ~9-11) groups in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
